molecular formula C27H23ClN2O6 B14085523 7-Chloro-6-methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-6-methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14085523
M. Wt: 506.9 g/mol
InChI Key: ZNZWFGHKFSSNFL-UHFFFAOYSA-N
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Description

7-Chloro-6-methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a chromeno-pyrrole core with chloro, methyl, pyridinylmethyl, and trimethoxyphenyl substituents, making it an interesting subject for chemical research.

Preparation Methods

The synthesis of 7-Chloro-6-methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of substituents: The chloro, methyl, pyridinylmethyl, and trimethoxyphenyl groups are introduced through various substitution reactions, often using reagents like chlorinating agents, methylating agents, and pyridinylmethyl halides.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

7-Chloro-6-methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium cyanide.

    Coupling Reactions: The pyridinylmethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

7-Chloro-6-methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases where chromeno-pyrrole derivatives have shown efficacy.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as an intermediate in industrial chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

7-Chloro-6-methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    Chromeno-pyrrole derivatives: These compounds share the chromeno-pyrrole core but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyridinylmethyl derivatives: Compounds with pyridinylmethyl groups exhibit different reactivity and applications based on the nature of other substituents.

    Trimethoxyphenyl derivatives: These compounds are known for their potential in medicinal chemistry and materials science, similar to the compound .

The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H23ClN2O6

Molecular Weight

506.9 g/mol

IUPAC Name

7-chloro-6-methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H23ClN2O6/c1-14-8-19-17(11-18(14)28)24(31)22-23(16-9-20(33-2)25(35-4)21(10-16)34-3)30(27(32)26(22)36-19)13-15-6-5-7-29-12-15/h5-12,23H,13H2,1-4H3

InChI Key

ZNZWFGHKFSSNFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C(=C4)OC)OC)OC)CC5=CN=CC=C5

Origin of Product

United States

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